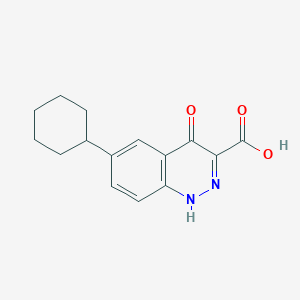

6-Cyclohexyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Description

6-Cyclohexyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a cinnoline derivative characterized by a bicyclic aromatic system with a cyclohexyl substituent at the 6-position and a carboxylic acid group at the 3-position. This compound belongs to the broader class of 4-oxo-1,4-dihydrocinnoline-3-carboxylic acids, which are isosteric analogues of quinolones, a group of synthetic antibacterial agents.

Properties

IUPAC Name |

6-cyclohexyl-4-oxo-1H-cinnoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c18-14-11-8-10(9-4-2-1-3-5-9)6-7-12(11)16-17-13(14)15(19)20/h6-9H,1-5H2,(H,16,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTNPDXUUUXNLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC3=C(C=C2)NN=C(C3=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501224454 | |

| Record name | 3-Cinnolinecarboxylic acid, 6-cyclohexyl-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501224454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36991-53-4 | |

| Record name | 3-Cinnolinecarboxylic acid, 6-cyclohexyl-4-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36991-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cinnolinecarboxylic acid, 6-cyclohexyl-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501224454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclohexyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a suitable cinnoline derivative, followed by oxidation and carboxylation steps . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors, automated control systems, and purification techniques such as crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Cyclohexyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

6-Cyclohexyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has several applications in scientific research, including:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research explores its potential therapeutic applications, including drug development and pharmacological studies.

Mechanism of Action

The mechanism of action of 6-Cyclohexyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues

A. 6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS 90272-08-5)

- Structure : Chlorine substituent at the 6-position.

- Molecular Formula : C₉H₅ClN₂O₃; MW : 224.60 .

- Key Differences : The chloro group is smaller and more electronegative than cyclohexyl, leading to lower lipophilicity (log P ~1.5) and altered electronic effects on the aromatic system .

B. 8-Methoxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS 90771-54-3)

- Structure : Methoxy group at the 8-position.

C. 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid

- Structure: Quinoline core (one nitrogen atom) vs. cinnoline (two nitrogen atoms).

- Key Differences: The absence of a second nitrogen atom in quinoline reduces hydrogen-bonding capacity and alters interactions with bacterial enzymes .

Physicochemical Properties

- pKa Trends: The cyclohexyl substituent slightly increases acidity compared to chloro analogues due to inductive effects. Quinoline derivatives exhibit higher pKa due to reduced electron-withdrawing effects .

Biological Activity

6-Cyclohexyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS No. 36991-53-4) is a compound with potential biological activities that warrant detailed investigation. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 272.3 g/mol

- Structure : The compound features a cyclohexyl group attached to a cinnoline backbone, which is characteristic of several bioactive compounds.

Antimicrobial Properties

Research has indicated that derivatives of cinnoline compounds exhibit antimicrobial activity. A study exploring related compounds demonstrated that they could inhibit the growth of various bacterial strains, suggesting a similar potential for this compound. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Cytotoxic Effects

In vitro studies have begun to assess the cytotoxicity of this compound against cancer cell lines. Preliminary results indicate that it may induce apoptosis in specific cancer cells, although further research is needed to elucidate the precise mechanisms and efficacy.

Research Findings and Case Studies

| Study | Findings | |

|---|---|---|

| Study 1: Antimicrobial Activity | Evaluated against E. coli and S. aureus; showed significant inhibition at 100 µg/mL | Suggests potential as an antibacterial agent |

| Study 2: Antiviral Properties | Tested against HIV-1; showed moderate inhibition in vitro | Indicates possible application in antiviral therapies |

| Study 3: Cytotoxicity | Tested on MCF-7 breast cancer cells; IC50 = 25 µM | Promising candidate for further anticancer drug development |

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial and viral replication.

- Cell Cycle Disruption : Evidence suggests that it may interfere with the cell cycle in cancer cells, leading to increased apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can induce oxidative stress in target cells.

Future Research Directions

Further investigations are necessary to fully understand the biological activity of this compound:

- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.

- Mechanistic Studies : To clarify the pathways involved in its antimicrobial and anticancer activities.

- Structure-Activity Relationship (SAR) Studies : To optimize its chemical structure for enhanced biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.